molecular formula C18H13ClF3NO7 B166172 Fluoroglycofen-ethyl CAS No. 77501-90-7

Fluoroglycofen-ethyl

Cat. No. B166172
CAS RN: 77501-90-7
M. Wt: 447.7 g/mol
InChI Key: IPPAUTOBDWNELX-UHFFFAOYSA-N
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Description

Fluoroglycofen-ethyl is a chemical compound with the molecular formula C18H13ClF3NO7 . It is used as a herbicide .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C18H13ClF3NO7 . More detailed information about its structure might be available in specialized chemical databases or scientific literature .


Physical And Chemical Properties Analysis

This compound is a solid substance . Detailed physical and chemical properties like melting point, boiling point, solubility, etc., might be available in specialized chemical databases or safety data sheets .

Scientific Research Applications

  • Synthesis and Chemical Analysis :

    • Fluoroglycofen-ethyl was synthesized from m-hydroxybenzoic acid and 3,4-dichlorobenzotrifluoride, with a total yield above 75.0% and purity of 89.0% (Tian Xin-hui, 2006).
    • An HPLC method for determining this compound was studied, proving to be convenient and accurate (Wang Ji-jun, 2006).
  • Environmental Impact and Degradation :

    • A study on the degradation of this compound in soil under laboratory conditions was conducted to evaluate environmental and ecological safety. The degradation followed first-order kinetics, with varying half-lives in different soil types (Wang Cheng-ju, 2006).
    • A fluoroglycofen ethyl-degrading bacterium was isolated from herbicide factory soil. This strain, identified as Mycobacterium phocaicum, could degrade fluoroglycofen ethyl efficiently, suggesting a potential for bioremediation applications (Liwei Chen, Tianming Cai, Qingling Wang, 2011).
  • Agricultural Applications :

    • The efficacy of this compound in controlling broadleaf weeds in peanut fields was studied, showing a control efficacy of 85.7% to 94.2% (Bi Ya-ling, 2013).
    • Another study evaluated the control efficacy of this compound and Quizalofop-p-ethyl combinations against Echinochloa crusgalli and Amaranthus retroflexus, demonstrating additive effects against these weeds (T. Lin, 2008).
  • Effects on Non-Target Species :

    • The effects of Fluoroglycofen on the photosynthesis and growth of grapevines were studied, revealing that it can reduce net photosynthetic rate and inhibit grapevine growth (W. Tan, Qingliang Li, H. Zhai, 2012).
    • Its impact on rhizobium-alfalfa symbiotic nitrogen-fixation was also examined, showing inhibitory effects on this critical process (Sun Ai-rui, 2006).
  • Toxicity Studies :

  • Miscellaneous Effects :

Mechanism of Action

Target of Action

Fluoroglycofen-ethyl primarily targets the protoporphyrinogen oxidase (PPO) enzyme . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .

Mode of Action

This compound is a PPO inhibitor . It inhibits the PPO enzyme, which controls the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes . As a result, the normal functioning of the plant cells is disrupted, leading to the death of the plant .

Biochemical Pathways

The inhibition of the PPO enzyme disrupts the biosynthesis of chlorophyll and heme . This disruption affects various biochemical pathways in the plant, leading to the accumulation of peroxidative agents that cause the breakdown of cell membranes . The exact downstream effects of this disruption can vary depending on the specific plant species and its physiological state .

Result of Action

The most common visual symptoms of PPO herbicides like this compound are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days . The youngest leaves of tolerant plants may show yellow or reddish spotting (called ‘bronzing’) . Soil-applied PPO inhibitors can cause yellowing, burning, stunting, girdling, and stand loss of seedling plants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, degradation of this compound in the soil correlates with temperature and pH . Higher temperature and pH increase the degradation of this compound . Furthermore, the presence of certain bacteria in the soil, such as the strain Mycobacterium phocaicum MBWY-1, can enhance the degradation of this compound .

Safety and Hazards

Fluoroglycofen-ethyl is harmful if swallowed and is hazardous to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . In case of accidental ingestion or contact, medical attention should be sought immediately .

properties

IUPAC Name

(2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3NO7/c1-2-28-16(24)9-29-17(25)12-8-11(4-5-14(12)23(26)27)30-15-6-3-10(7-13(15)19)18(20,21)22/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPAUTOBDWNELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041983
Record name Fluoroglycofen-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77501-90-7
Record name Fluoroglycofen-ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77501-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoroglycofen-ethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077501907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoroglycofen-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOROGLYCOFEN-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RCH0H6C4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Fluoroglycofen-ethyl?

A1: this compound is a diphenyl ether herbicide that acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme. [] This enzyme is crucial in the biosynthesis of chlorophyll, a pigment essential for photosynthesis in plants.

Q2: What are the downstream effects of PPO inhibition by this compound?

A2: Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, a photodynamic compound. When exposed to light, this compound generates reactive oxygen species (ROS), causing membrane damage and ultimately leading to plant cell death. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H15ClF3NO5, and its molecular weight is 441.77 g/mol. []

Q4: Is there any spectroscopic data available to confirm the structure of this compound?

A4: Yes, the structure of this compound has been confirmed using Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H-NMR), and Mass Spectrometry (MS). []

Q5: How does the pH of the soil affect the degradation of this compound?

A5: Studies have shown that this compound degrades faster in alkaline soils compared to acidic soils. [, ] This suggests that soil pH is a significant factor influencing the persistence of this herbicide in the environment.

Q6: What is the degradation rate of this compound in different soil types?

A6: Degradation of this compound follows first-order kinetics. The degradation rate varies depending on soil type, with the fastest degradation observed in fluvo-aquic soil, followed by phaeozem, and slowest in krasnozem. []

Q7: How stable is this compound in water?

A7: The hydrolysis rate of this compound increases with increasing pH and temperature. In buffer solutions at 25°C, its half-life ranges from 85.6 minutes at pH 9 to 12.2 days at pH 5. []

Q8: What are the primary target weeds of this compound?

A8: this compound effectively controls various broadleaf weeds in different crops. [, , , ] It is often used in cotton, millet, peanut, and rice fields.

Q9: Can this compound be combined with other herbicides for improved weed control?

A9: Yes, research shows that combining this compound with other herbicides like Quizalofop-p-ethyl can provide enhanced control of specific weed species like Echinochloa crusgalli and Amaranthus retroflexus. [] Combining it with Glufosinate-ammonium also showed promising results against non-arable weeds. []

Q10: Has this compound been investigated for its potential in controlling summer shoots in citrus orchards?

A10: While this compound demonstrated strong phytotoxic effects on young summer shoots of Seike navel orange trees, its potential use for controlling citrus summer shoots requires further research due to its high toxicity. []

Q11: Has resistance to this compound been reported in any weed species?

A11: Yes, a redroot pigweed (Amaranthus retroflexus) population from China exhibited multiple resistance to PPO inhibitors, including this compound. This resistance was linked to an Arg-128-Gly mutation in the PPX2 gene. []

Q12: What analytical methods are commonly employed for the detection and quantification of this compound?

A12: Gas chromatography (GC) with an electron capture detector (ECD) [, ] and high-performance liquid chromatography (HPLC) with a diode array detector (DAD) [, ] are widely used for analyzing this compound residues in various matrices.

Q13: What are the advantages of using solid-phase microextraction (SPME) coupled with liquid chromatography for analyzing this compound in water samples?

A13: SPME-LC offers a sensitive and efficient method for extracting and analyzing diphenylether herbicides, including this compound, in water samples. It reduces solvent consumption and analysis time while providing good recovery and reproducibility. []

Q14: What is the acute toxicity of this compound to aquatic organisms?

A14: Studies using zebrafish (Brachydanio rerio) as a model organism determined the 96-hour LC50 value (concentration lethal to 50% of the test population) of this compound to be 3.10 mg/L. []

Q15: Does this compound bioaccumulate in aquatic organisms?

A15: Zebrafish exposed to this compound for 8 days exhibited low bioconcentration factors (BCFs), suggesting a low potential for bioaccumulation in this species. []

Q16: How does this compound affect beneficial microorganisms in the soil?

A16: Studies revealed that this compound could inhibit the growth and sporulation of the beneficial fungus Trichoderma harzianum, highlighting potential negative impacts on soil health. [, ]

Q17: What formulation types are commonly used for this compound?

A17: this compound is often formulated as emulsifiable concentrates (EC) and dispersed oil suspending agents. [, ]

Q18: Are there any compatibility issues with this compound formulations?

A18: Farmers and researchers should consider the compatibility of this compound with other agricultural chemicals and adjuvants before tank mixing to ensure optimal efficacy and minimize the risk of phytotoxicity.

Q19: Can humic acid be used in this compound formulations?

A19: A patent describes a high-efficiency, low-toxicity tip killer formulation containing this compound and humic acid, suggesting its potential compatibility and use in specific applications. []

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